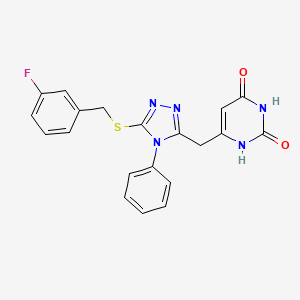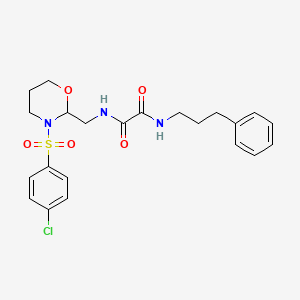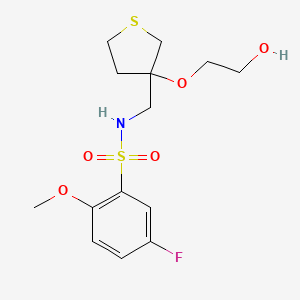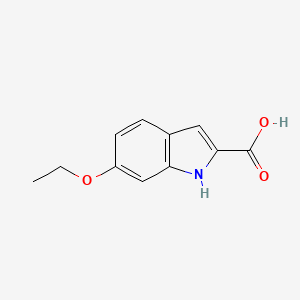
3-Methyl-4-(propan-2-yl)phenyl 6-methylnaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(propan-2-yl)phenyl 6-methylnaphthalene-2-sulfonate, also known as MPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPMS is a sulfonate ester that contains both an aromatic ring and a naphthalene ring, making it a versatile compound for use in research.
Wissenschaftliche Forschungsanwendungen
Luminescence Studies
Research on N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate, a fluorescence probe, shows its adsorption to cycloheptaamylose and the similarity in fluorescence when dissolved in organic solvents or in ice, indicating its potential application in luminescence studies and as a fluorescence probe in various solvent environments (C. Seliskar, L. Brand, 1971).
Polymer Science
Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles (SPPBIs) were synthesized for use as proton exchange membranes, showing excellent thermal stability, low water uptake, and high conductivities, relevant for fuel cell applications (Chengde Liu et al., 2014).
Organic Synthesis
Studies on the synthesis of stabilized sulfonium ylides through carbodiimide-sulfoxide reactions highlight the versatility of sulfones in organic synthesis, potentially informing reactions involving 3-Methyl-4-(propan-2-yl)phenyl 6-methylnaphthalene-2-sulfonate (A. Cook, J. G. Moffatt, 1968).
Environmental Deodorization
A study on the deodorization of organic sulfides using metal phthalocyanine sulfonate under visible light indicates the potential of sulfonate compounds in environmental applications, particularly in the removal of malodorous compounds (Aihua Sun et al., 2008).
Antimicrobial Applications
Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrates the antimicrobial potential of sulfonate compounds, suggesting that derivatives of 3-Methyl-4-(propan-2-yl)phenyl 6-methylnaphthalene-2-sulfonate could have similar applications (A. Fadda et al., 2016).
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 6-methylnaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3S/c1-14(2)21-10-8-19(12-16(21)4)24-25(22,23)20-9-7-17-11-15(3)5-6-18(17)13-20/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBSXMCLOQJIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC(=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)phenyl 6-methylnaphthalene-2-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)

![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)

![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)
![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

![6-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2691083.png)
